4-bromo-1-ethyl-3-nitro-1H-pyrazole

描述

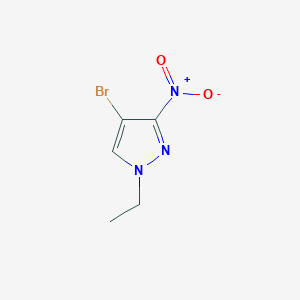

4-bromo-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position, an ethyl group at the 1-position, and a nitro group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl hydrazine with 4-bromo-3-nitro-1,3-dicarbonyl compounds under acidic conditions . The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4-bromo-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group at the 3-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under the influence of oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Substitution: Formation of 4-substituted pyrazole derivatives.

Reduction: Formation of 3-amino-1-ethyl-4-bromo-1H-pyrazole.

Oxidation: Formation of pyrazole N-oxides.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of 3-nitropyrazoles, including 4-bromo-1-ethyl-3-nitro-1H-pyrazole, demonstrate efficacy against a range of bacteria and fungi. For instance, studies show that these compounds can inhibit the growth of pathogens such as E. coli and Streptococcus pyogenes at varying concentrations, with Minimum Inhibitory Concentrations (MICs) reported in micrograms per milliliter .

Anticancer Potential

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. Specifically, compounds designed with similar structures to this compound have shown promise in inhibiting cancer cell proliferation in vitro. For example, tri-substituted pyrazoles have been synthesized and tested for their cytotoxicity against various cancer cell lines, indicating a pathway for developing new cancer therapies .

Agricultural Applications

Herbicidal Properties

this compound has been investigated for its herbicidal activity. Research indicates that similar nitropyrazole compounds can effectively control unwanted plant species at low application rates. For example, studies have shown that herbicides based on 3-nitropyrazoles can reduce the growth of crabgrass when applied at concentrations as low as 1 lb/acre . This suggests that this compound could be developed into effective agricultural chemicals for weed management.

Pesticidal Activity

In addition to herbicidal effects, derivatives of this compound have demonstrated insecticidal properties. Research has indicated that certain nitropyrazoles can affect the viability of pest populations, thereby contributing to integrated pest management strategies in agriculture .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a building block in synthesizing advanced materials. Its derivatives have been explored for use in creating polymers and other functional materials due to their chemical stability and reactivity . The incorporation of such compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Studies

作用机制

The mechanism of action of 4-bromo-1-ethyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target proteins through halogen bonding . The pyrazole ring itself can interact with biological targets through hydrogen bonding and π-π interactions .

相似化合物的比较

Similar Compounds

- 4-bromo-1-methyl-3-nitro-1H-pyrazole

- 4-bromo-1-ethyl-5-nitro-1H-pyrazole

- 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Uniqueness

4-bromo-1-ethyl-3-nitro-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of the ethyl group at the 1-position and the nitro group at the 3-position imparts distinct chemical and biological properties compared to other pyrazole derivatives. The bromine atom at the 4-position also allows for further functionalization through substitution reactions .

生物活性

4-Bromo-1-ethyl-3-nitro-1H-pyrazole (BrEtNP) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 217.04 g/mol. The compound features a pyrazole ring substituted at the 1-position with an ethyl group and at the 3-position with a nitro group, alongside a bromine atom at the 4-position. This unique structure contributes to its reactivity and biological properties.

Biological Activities

The biological activities of BrEtNP span various therapeutic areas:

1. Antimicrobial Properties:

Research indicates that BrEtNP exhibits significant antibacterial and antifungal activities. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria .

2. Anti-inflammatory Effects:

The compound has shown promise in inhibiting inflammatory pathways, potentially through modulation of specific enzyme activities involved in inflammatory responses.

3. Anticancer Activity:

Preliminary studies suggest that derivatives of BrEtNP can induce apoptosis in cancer cell lines, showcasing significant growth inhibition. The mechanisms likely involve enzyme inhibition related to cancer progression .

The mechanisms by which BrEtNP exerts its biological effects include:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation: BrEtNP could interact with various receptors, influencing critical signaling pathways for cell survival and proliferation .

Synthesis Methods

BrEtNP can be synthesized through various methods, including:

- Nucleophilic Substitution Reactions: Utilizing appropriate pyrazole derivatives.

- Carboxylation Reactions: Employing bromoethyl pyrazoles as intermediates.

These methods allow for the efficient production of the compound while maintaining its biological activity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of BrEtNP in various applications:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-1-ethyl-3-nitro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of pyrazole cores. For example, bromination and nitration can be achieved via electrophilic substitution. Reaction optimization may include temperature control (e.g., cooling to 0°C for nitration to avoid over-oxidation) and solvent selection (e.g., dichloromethane for azide coupling reactions). Monitoring via TLC and adjusting stoichiometry of reagents (e.g., 7.5 equivalents of azido(trimethyl)silane) can improve yields . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : and NMR resolve substituent positions (e.g., ethyl group at N1, bromo at C4, nitro at C3). Chemical shifts for pyrazole protons typically appear at δ 7.5–8.5 ppm .

- HRMS : Confirm molecular formula (e.g., CHBrNO) with <5 ppm mass accuracy .

- IR : Nitro groups exhibit strong absorptions near 1545 cm (asymmetric stretch) and 1364 cm (symmetric stretch) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-protected containers under inert gas (e.g., argon) at RT. Avoid moisture, as nitro groups may hydrolyze under acidic/alkaline conditions. Periodic purity checks via HPLC (C18 columns, acetonitrile/water mobile phase) are recommended .

Advanced Research Questions

Q. How do the electronic effects of bromo and nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group at C4 acts as a leaving site for Suzuki-Miyaura couplings, while the nitro group at C3 withdraws electron density, enhancing electrophilicity at C4. Computational studies (DFT) can predict regioselectivity. For example, nitro groups reduce electron density at adjacent carbons, favoring nucleophilic attack at C4 in Pd-catalyzed reactions. Experimental validation via -NMR chemical shift analysis (e.g., C4 deshielding) is advised .

Q. What strategies mitigate unintended reduction of the nitro group during catalytic hydrogenation or metal-mediated reactions?

- Methodological Answer : Use selective catalysts (e.g., Pd/C with H at low pressure) or protect the nitro group via temporary masking (e.g., acetylating agents). Alternatively, employ non-reductive conditions (e.g., photoredox catalysis) for transformations involving bromo groups. Monitor reaction progress via in situ FTIR to detect intermediates .

Q. How can derivatives of this compound be designed for biological activity studies?

- Methodological Answer : Introduce bioisosteres (e.g., triazoles or thiazoles) at C4 via click chemistry. For example, azide-alkyne cycloaddition with 4-bromobenzyl groups yields hybrids with enhanced pharmacokinetic properties (e.g., logP optimization). Biological assays (e.g., enzyme inhibition) should follow OECD guidelines, with purity >98% confirmed by LC-MS .

Q. How do crystallographic data resolve structural ambiguities in pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K provides bond-length/angle precision (<0.01 Å). For this compound, key parameters include N-N bond lengths (~1.34 Å, confirming nitro geometry) and dihedral angles between substituents. Compare with PubChem data (DTXSID40650003) to validate .

Q. Data Contradictions and Resolution

- Synthetic Yields : Discrepancies in yields (e.g., 96% in vs. 70–80% in other protocols) may arise from solvent purity or catalyst loading. Reproduce under controlled conditions (e.g., anhydrous CHCl) .

- Regioselectivity : Conflicting reports on bromination sites can be addressed by computational modeling (e.g., Hirshfeld surface analysis) and substituent-directed metalation .

属性

IUPAC Name |

4-bromo-1-ethyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZFGPGKZIRMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。